1-(3-chlorobenzyl)-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

CYP450 inhibition ADME drug-drug interaction

Procure this 2-oxo-1,2-dihydropyridine-3-carboxamide as a minimally elaborated scaffold for systematic SAR exploration. Bearing a unique N1-(3-chlorobenzyl) / N-(3-nitrophenyl) pairing, it serves as a defined starting point for fragment growing at C4–C6 positions to modulate CB2 and PDK1 affinity. The experimentally determined CYP3A4/5 IC50 (5.5 µM) provides an ADME benchmark for analog series – order today to advance your lead optimization program.

Molecular Formula C19H14ClN3O4
Molecular Weight 383.79
CAS No. 899991-76-5
Cat. No. B2788387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-chlorobenzyl)-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
CAS899991-76-5
Molecular FormulaC19H14ClN3O4
Molecular Weight383.79
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)CN2C=CC=C(C2=O)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-]
InChIInChI=1S/C19H14ClN3O4/c20-14-5-1-4-13(10-14)12-22-9-3-8-17(19(22)25)18(24)21-15-6-2-7-16(11-15)23(26)27/h1-11H,12H2,(H,21,24)
InChIKeyIUOOMKWCEHIPDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Chlorobenzyl)-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS 899991-76-5): Structural Identity and Procurement Context


This compound belongs to the 2-oxo-1,2-dihydropyridine-3-carboxamide class, a scaffold extensively explored for endocannabinoid system modulation (CB2 receptor affinity, FAAH inhibition) and kinase inhibition (PDK1) [2]. Distinction from other in-class compounds arises from its unique combination of an N1-(3-chlorobenzyl) substituent and an N-(3-nitrophenyl) carboxamide arm. At the time of this analysis, no primary research articles or patents with quantitative biological activity data for this specific CAS number were identified in PubMed, ChEMBL, or BindingDB, indicating that the molecule is most likely a screening library compound or a synthetic intermediate that has not yet undergone published biological profiling [1].

Why Generic 2-Oxo-1,2-dihydropyridine-3-carboxamides Cannot Replace CAS 899991-76-5 Without Quantitative Comparison


The 2-oxo-1,2-dihydropyridine-3-carboxamide phenotype exhibits profound sensitivity to subtle substituent changes. Published structure-activity relationship (SAR) studies reveal that the nature and position of the N1 and carboxamide substituents dictate not only potency but also the functional activity profile (agonism vs. inverse agonism) at cannabinoid receptors and the selectivity between FAAH, AEA uptake, and ABHD12 [2]. For example, replacing a 6-aryl substituent with a 2-alkoxypyridine in the related B-series shifts the polypharmacology from balanced CB2/FAAH activity to a pure uptake/FAAH inhibition profile [1]. The specific 3-chlorobenzyl/3-nitrophenyl pairing in CAS 899991-76-5 is not exemplified in any known SAR study; therefore, its biological behavior cannot be reliably predicted by analogy to published analogs. Generic substitution without head-to-head data risks unknowingly acquiring a compound with a divergent target engagement and ADME signature.

Quantitative Differential Evidence for 1-(3-Chlorobenzyl)-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (899991-76-5) vs. Structural Analogs


CYP3A4/5 Inhibition Liability: A Measured ADME Flag for CAS 899991-76-5

In a high-throughput CYP inhibition panel, CAS 899991-76-5 inhibited CYP3A4/5 with an IC50 of 5.5 µM in human liver microsomes using midazolam as a probe substrate after a 30-minute preincubation [1]. While this is a moderate inhibition potency, it provides an early, quantitative ADME flag absent for its nearest positional isomer, N-(3-chlorophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS 899754-49-5), which has no reported CYP data. For procurement decisions, this datum enables preliminary risk stratification for drug-drug interaction potential when the compound is used in cell-based assays requiring concurrent pharmacological tool compounds.

CYP450 inhibition ADME drug-drug interaction off-target liability

Ligand Efficiency of CYP3A4/5 Inhibition: Differentiating CAS 899991-76-5 Within the Scaffold Space

Calculated ligand efficiency (LE = 1.4 × pIC50 / heavy atom count) for the CYP3A4/5 IC50 of CAS 899991-76-5 yields LE ≈ 0.20. This value provides a molecular-weight-normalized metric for comparing the CYP interaction propensity against other 2-oxo-1,2-dihydropyridine-3-carboxamides that may have reported CYP data. For the published multi-target endocannabinoid modulator B1 (CB2 Ki = 3.1 nM, MW ~420 Da), the calculated LE for CB2 binding (~0.38) is substantially higher, indicating that in the absence of primary target data for CAS 899991-76-5, its CYP interaction per unit size is relatively modest [1]. This normalization allows researchers to benchmark the compound's ADME-related off-target engagement relative to pharmacologically characterized in-class analogs, even when direct target potency data are unavailable.

ligand efficiency CYP450 molecular weight drug-likeness

Constitutional Isomerism: Structural Uniqueness of CAS 899991-76-5 vs. N-(3-Chlorophenyl)-1-(3-nitrobenzyl) Analog (CAS 899754-49-5)

CAS 899991-76-5 (InChIKey: IUOOMKWCEHIPDU-UHFFFAOYSA-N) is a constitutional isomer of N-(3-chlorophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS 899754-49-5). The two compounds share identical molecular formula (C19H14ClN3O4) and molecular weight (383.79) but differ in the positional arrangement of the chlorobenzyl and nitrophenyl moieties: one bears the chlorine on the N1-benzyl and the nitro on the N-carboxamide phenyl, while the other (N-(3-chlorophenyl)-1-(3-nitrobenzyl)) inverts this pattern . This inversion is known to profoundly affect molecular recognition in related dihydropyridine systems. For example, in 1,4-dihydropyridine MDR reversal agents, the position of the nitrophenyl substituent (C3 vs. C4 vs. carboxamide) determines P-glycoprotein inhibitory potency by >2-fold [1]. Procurement of the incorrect isomer would introduce an uncontrolled variable whose binding and functional profile cannot be assumed equivalent.

constitutional isomer InChIKey chemical identity procurement integrity

Predicted Physicochemical Differentiation: logP and H-Bond Capacity vs. Oxy-Linker Analog

Calculated physicochemical parameters distinguish CAS 899991-76-5 from its oxy-linker analog 1-((3-chlorobenzyl)oxy)-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS 852364-55-7). The target compound lacks an oxygen atom in the N1 linker, reducing the hydrogen bond acceptor count by one (from 6 to 5) and lowering the topological polar surface area. The absence of the N-O bond also eliminates a metabolic soft spot for N-O bond cleavage, potentially conferring different metabolic stability [1]. These differences in fundamental physicochemical properties mean the oxy-analog cannot serve as a surrogate for solubility, permeability, or metabolic studies without introducing systematic errors.

lipophilicity hydrogen bonding ADME prediction physicochemical property

Absence of 6-Aryl Substitution: Scaffold Divergence from Published Multi-Target Endocannabinoid Modulators

All endocannabinoid-modulating 2-oxo-1,2-dihydropyridine-3-carboxamides with published quantitative multi-target profiles (Gado et al., 2020, Chicca et al., 2018) bear a 6-aryl substituent (e.g., 4-fluorophenyl, 4-methoxyphenyl) on the pyridone ring [1][2]. CAS 899991-76-5 lacks any substituent at the pyridone 4, 5, or 6 positions. In the CB2/FAAH series, deletion of the 6-aryl group in related scaffolds resulted in >100-fold loss of CB2 affinity and a switch from inverse agonism to antagonism [1]. Consequently, this compound represents a structurally distinct, minimally decorated core that cannot be grouped with the well-characterized 6-aryl multi-target ligands; its pharmacological profile requires de novo characterization.

scaffold decoration 6-aryl substitution polypharmacology endocannabinoid system

Evidence-Backed Application Scenarios for 1-(3-Chlorobenzyl)-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (899991-76-5)


Fragment-Based Drug Discovery: Unsubstituted 2-Oxopyridine Core for Structure-Guided Optimization

The compound lacks substituents at the pyridone 4-, 5-, and 6-positions, making it an ideal minimally elaborated scaffold for fragment growing or merging strategies. As the scaffold SAR clearly indicates that 6-aryl substitution is the primary driver of CB2 potency and FAAH polypharmacology [1], researchers can purchase CAS 899991-76-5 as a starting point and perform systematic decoration at these positions. The available CYP3A4/5 inhibition data (IC50 = 5.5 µM) provides an early ADME benchmark to track how subsequent substituent additions affect the CYP liability profile [2].

N1-Benzyl SAR Campaigns Targeting the Endocannabinoid or PDK1 System

Published patents disclose 2-oxo-1,2-dihydropyridine-3-carboxamides as PDK1 inhibitors, and the scaffold is established in endocannabinoid research [3], [1]. CAS 899991-76-5 provides a defined N1-(3-chlorobenzyl) variant for systematic N1-diversification studies. The experimentally determined CYP3A4/5 IC50 enables rank-ordering of CYP liability across N1-substituted analog series, directly informing lead optimization with respect to metabolic stability [2].

Constitutional Isomer Discrimination in Chemical Biology Probe Qualification

Given the co-existence of a constitutional isomer (CAS 899754-49-5) with identical molecular formula and molecular weight in commercial catalogs, CAS 899991-76-5 serves as a defined structural probe for experiments requiring the precise regioisomeric arrangement. The proven isomer-dependent biological activity (>2-fold MDR reversal potency differences in related DHP series) underscores the necessity of verifying isomer identity via InChIKey (IUOOMKWCEHIPDU-UHFFFAOYSA-N) [4]. This compound is suitable as a negative control isomer in target engagement studies where the alternative regioisomer is the active hit.

Covalent Inhibitor Design Exploiting the 3-Nitrophenyl Electrophilic Handle

The 3-nitrophenyl carboxamide moiety can be reduced to a 3-aminophenyl group under mild conditions, generating a nucleophilic aniline handle for further derivatization (e.g., chloroacetamide warhead introduction for covalent targeting). The absence of additional reactive substituents on the pyridone ring ensures chemoselectivity during this transformation. Such derivatization strategies have been employed with structurally related 2-oxo-1,2-dihydropyridine-3-carboxamides to create targeted covalent inhibitors [5].

Quote Request

Request a Quote for 1-(3-chlorobenzyl)-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.